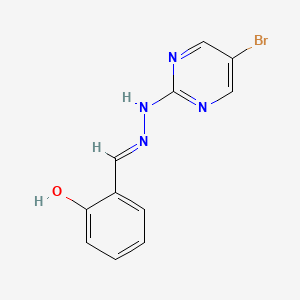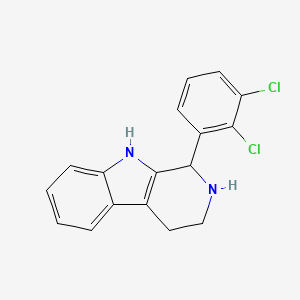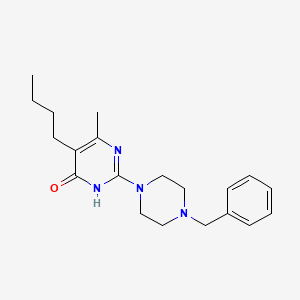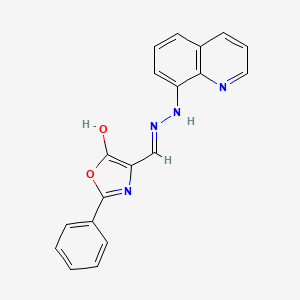![molecular formula C15H23N5O2 B6073604 4-[6-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6073604.png)
4-[6-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[6-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine, also known as PPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPM is a morpholine-based compound that has been designed to target specific receptors in the brain, making it a promising candidate for the treatment of various neurological disorders.
作用机制
4-[6-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine's mechanism of action involves the modulation of the sigma-1 receptor. By binding to this receptor, this compound can regulate calcium signaling and reduce oxidative stress, leading to neuroprotective effects. This compound has also been found to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can contribute to neurodegenerative diseases. This compound has also been found to improve mitochondrial function, which is important for cellular energy production. Additionally, this compound has been shown to enhance synaptic plasticity, which is important for learning and memory.
实验室实验的优点和局限性
4-[6-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine's selectivity for the sigma-1 receptor makes it a promising candidate for the treatment of various neurological disorders. However, its limited solubility and stability can make it difficult to work with in laboratory experiments. Additionally, more research is needed to fully understand this compound's pharmacokinetics and pharmacodynamics.
未来方向
There are several potential future directions for research on 4-[6-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine. One area of interest is the development of this compound analogs with improved solubility and stability. Additionally, more research is needed to understand the long-term effects of this compound and its potential for clinical applications. Finally, this compound's potential as a tool for studying the sigma-1 receptor and its role in various cellular functions warrants further investigation.
合成方法
4-[6-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine can be synthesized using a variety of methods, including the use of microwave irradiation and the use of palladium catalysts. In one study, this compound was synthesized using a one-pot, three-component reaction that involved the condensation of 4-pyrimidinylamine, 4-bromo-1-butanol, and 4-piperazinecarboxaldehyde in the presence of a palladium catalyst.
科学研究应用
4-[6-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine has been extensively studied for its potential applications in neuroscience research. It has been shown to selectively bind to the sigma-1 receptor, a protein that is involved in various cellular functions, including calcium signaling and apoptosis. This compound has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease and stroke.
属性
IUPAC Name |
1-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-2-15(21)20-5-3-18(4-6-20)13-11-14(17-12-16-13)19-7-9-22-10-8-19/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLSCPMICQPJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3R*,4R*)-1-(3-chloro-4-hydroxybenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6073551.png)
![1-(3-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)ethanone](/img/structure/B6073553.png)
![6-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6073556.png)
![4-(2,3-dimethoxybenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6073569.png)
![4-(2-naphthylmethyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6073575.png)
![4-[5-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-2-thienyl]-2-methyl-3-butyn-2-ol](/img/structure/B6073585.png)
![ethyl 3-(3-methoxybenzyl)-1-[(2-oxo-1-pyrrolidinyl)acetyl]-3-piperidinecarboxylate](/img/structure/B6073602.png)
![3-methyl-12-pyridin-3-yl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B6073605.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(5-chloro-2-methylphenyl)propanamide](/img/structure/B6073606.png)
![ethyl 5-(4-ethoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6073612.png)

